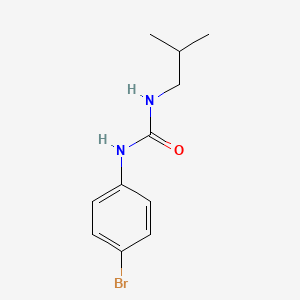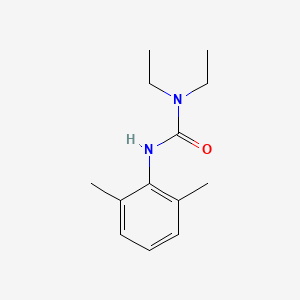![molecular formula C30H44O B11956614 1-[1,1'-Biphenyl]-4-yl-1-octadecanone](/img/structure/B11956614.png)
1-[1,1'-Biphenyl]-4-yl-1-octadecanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,1’-Biphenyl]-4-yl-1-octadecanone is an organic compound that features a biphenyl group attached to an octadecanone chain. This compound is part of the broader class of biphenyl derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The biphenyl structure consists of two connected benzene rings, which provide a stable and versatile framework for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1’-Biphenyl]-4-yl-1-octadecanone typically involves the coupling of a biphenyl derivative with an octadecanone precursor. One common method is the Friedel-Crafts acylation reaction, where biphenyl is reacted with octadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 1-[1,1’-Biphenyl]-4-yl-1-octadecanone may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[1,1’-Biphenyl]-4-yl-1-octadecanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups onto the biphenyl rings.
Scientific Research Applications
1-[1,1’-Biphenyl]-4-yl-1-octadecanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of novel materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-1-octadecanone involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows the compound to engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. The octadecanone chain can interact with hydrophobic regions of biological membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl derivative without the octadecanone chain.
4-Phenylbutyrophenone: A compound with a similar biphenyl structure but a shorter aliphatic chain.
Biphenyl-4-carboxylic acid: A biphenyl derivative with a carboxylic acid functional group.
Uniqueness
1-[1,1’-Biphenyl]-4-yl-1-octadecanone is unique due to its long aliphatic chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interactions. This uniqueness makes it a valuable compound for applications requiring specific interactions with biological membranes or hydrophobic environments.
Properties
Molecular Formula |
C30H44O |
|---|---|
Molecular Weight |
420.7 g/mol |
IUPAC Name |
1-(4-phenylphenyl)octadecan-1-one |
InChI |
InChI=1S/C30H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-30(31)29-25-23-28(24-26-29)27-20-17-16-18-21-27/h16-18,20-21,23-26H,2-15,19,22H2,1H3 |
InChI Key |
MQMXWCNYHQFBRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


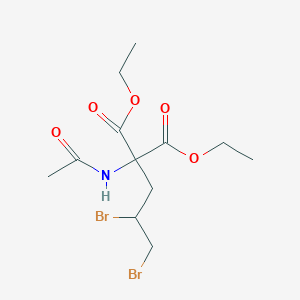
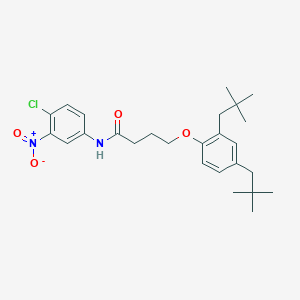

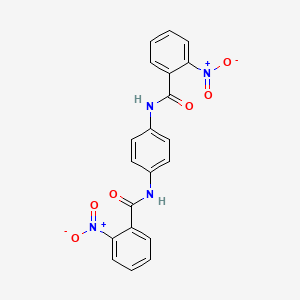

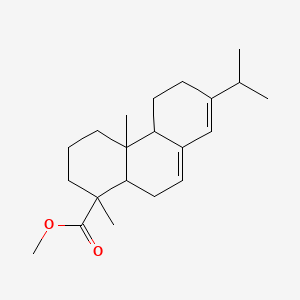
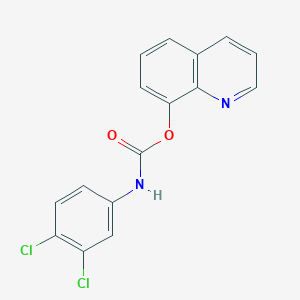

![N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11956562.png)


